molecular formula C18H14O3 B3028538 Cinnamic anhydride CAS No. 21947-71-7

Cinnamic anhydride

Cat. No.: B3028538
CAS No.: 21947-71-7
M. Wt: 278.3 g/mol
InChI Key: FXEDRSGUZBCDMO-PHEQNACWSA-N
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Description

Cinnamic anhydride is an organic compound derived from cinnamic acid. It is a white crystalline solid with a characteristic odor. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamic anhydride can be synthesized through several methods. One common method involves the reaction of cinnamic acid with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is typically carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous processes and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cinnamic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cinnamic anhydride has numerous applications in scientific research:

Mechanism of Action

Cinnamic anhydride exerts its effects through various mechanisms. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active compounds. It can also interact with cellular components, affecting processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its reactivity and versatility in chemical synthesis. It serves as a key intermediate in the production of various derivatives and has a wide range of applications in different fields .

Properties

IUPAC Name

[(E)-3-phenylprop-2-enoyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEDRSGUZBCDMO-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-56-7, 21947-71-7
Record name Cinnamic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021947717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CINNAMIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VMI2E65WO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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